3-Oxoindane-1-carboxylic acid
Overview
Description
3-Oxoindane-1-carboxylic Acid is an indan acid and a potential oral hypoglycemic agent . It is a member of indanones .
Synthesis Analysis
In a new approach to substitution in the 3-position of the indan-l-ones, 3-chloroindene was converted, via its lithium derivative, into 3-chloroindenel-carboxylic acid. From the latter, 3-oxoindane-1-carboxylic acid and indane-1-carboxylic acid were readily obtained .Molecular Structure Analysis
The molecular formula of 3-Oxoindane-1-carboxylic acid is C10H8O3 . The IUPAC name is 3-oxo-1,2-dihydroindene-1-carboxylic acid . The InChI is 1S/C10H8O3/c11-9-5-8 (10 (12)13)6-3-1-2-4-7 (6)9/h1-4,8H,5H2, (H,12,13) .Chemical Reactions Analysis
3-Oxo-1-indancarboxylic acid participates in the synthesis of 3-hydroxymethyl-1-indanol . Enantiomeric separation of 3-oxo-1-indancarboxylic acid on liquid chromatography chiral stationary phases (CSPs) by supercritical fluid chromatography (SFC) has been reported .Physical And Chemical Properties Analysis
The molecular weight of 3-Oxoindane-1-carboxylic acid is 176.17 g/mol . The XLogP3-AA is 0.9 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .Scientific Research Applications
Use in Ionic Liquids Separation
Field: Chemical Engineering Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the separation process of ionic liquids . Method: The method involves the use of ionic liquids as solvents for extraction and pertraction in the downstream part of organic acids production . Results: The use of ionic liquids in the separation process promotes environmentally friendly product separation .
Use in the Synthesis of Oxazinoindolones
Field: Organic Chemistry Application: 3-Oxoindane-1-carboxylic acid can be used in the synthesis of oxazinoindolones via the Pd-catalyzed intramolecular addition of carboxylic acids to alkynes . Method: The reaction proceeds via 6-exo-dig cyclization . Results: The synthesis affords the products in high yields (55–93%) .
Use in the Production of Polymers and Biopolymers
Field: Polymer Chemistry Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the production of polymers and biopolymers . Method: The method involves the use of carboxylic acids in polymerization reactions . Results: The use of carboxylic acids in the production of polymers and biopolymers promotes the development of new materials .
Use in the Modification of Nanomaterials
Field: Nanotechnology Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the modification of nanomaterials . Method: The method involves the use of carboxylic acids in the surface modification of nanomaterials such as carbon nanotubes and graphene . Results: The use of carboxylic acids in the modification of nanomaterials promotes the development of new nanomaterials with improved properties .
Use in the Production of Coatings and Adhesives
Field: Materials Science Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the production of coatings and adhesives . Method: The method involves the use of carboxylic acids in the formulation of coatings and adhesives . Results: The use of carboxylic acids in the production of coatings and adhesives promotes the development of new materials with improved properties .
Use as a Food Additive
Field: Food Science Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used as food additives . Method: The method involves the use of carboxylic acids in the formulation of food products . Results: The use of carboxylic acids as food additives can enhance the flavor and preservation of food products .
Use in the Medical Field
Field: Medicine Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the medical field . Method: The method involves the use of carboxylic acids in various medical applications . Results: The use of carboxylic acids in the medical field can contribute to the development of new treatments and therapies .
properties
IUPAC Name |
3-oxo-1,2-dihydroindene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308884 | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoindane-1-carboxylic acid | |
CAS RN |
29427-69-8 | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29427-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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